molecular formula C13H12F2N4OS B10961272 ({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile

({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile

Cat. No.: B10961272
M. Wt: 310.32 g/mol
InChI Key: DTBBUYYXRDGAIJ-UHFFFAOYSA-N
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Description

The compound ({5-[2-(DIFLUOROMETHOXY)PHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE is a complex organic molecule featuring a difluoromethoxyphenyl group, a triazole ring, and a sulfanyl methyl cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({5-[2-(DIFLUOROMETHOXY)PHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the difluoromethoxyphenyl group via a nucleophilic substitution reaction. The final step often involves the addition of the sulfanyl methyl cyanide group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of robust purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

({5-[2-(DIFLUOROMETHOXY)PHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The difluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the difluoromethoxyphenyl group.

Scientific Research Applications

({5-[2-(DIFLUOROMETHOXY)PHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of ({5-[2-(DIFLUOROMETHOXY)PHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxyphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

({5-[2-(DIFLUOROMETHOXY)PHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE: can be compared with other compounds featuring similar structural motifs:

    Triazole-based compounds: Known for their stability and bioactivity, often used in pharmaceuticals.

    Difluoromethoxyphenyl derivatives: Valued for their electronic properties and potential as intermediates in organic synthesis.

    Sulfanyl methyl cyanides: Explored for their reactivity and utility in forming carbon-sulfur bonds.

Conclusion

({5-[2-(DIFLUOROMETHOXY)PHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE: is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and makes it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its capabilities and applications.

Properties

Molecular Formula

C13H12F2N4OS

Molecular Weight

310.32 g/mol

IUPAC Name

2-[[5-[2-(difluoromethoxy)phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C13H12F2N4OS/c1-2-19-11(17-18-13(19)21-8-7-16)9-5-3-4-6-10(9)20-12(14)15/h3-6,12H,2,8H2,1H3

InChI Key

DTBBUYYXRDGAIJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC#N)C2=CC=CC=C2OC(F)F

Origin of Product

United States

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